Methyl 2-(dimethylcarbamoyl)benzoate
Overview
Description
Methyl 2-(dimethylcarbamoyl)benzoate: is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and the ortho position is substituted with a dimethylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: The synthesis of methyl 2-(dimethylcarbamoyl)benzoate typically begins with the esterification of 2-(dimethylcarbamoyl)benzoic acid. This reaction involves the use of methanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrially, the compound can be produced using similar esterification methods but on a larger scale. The process involves the continuous addition of methanol and acid catalyst to a reactor containing 2-(dimethylcarbamoyl)benzoic acid. The reaction mixture is then heated under reflux, and the product is purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-(dimethylcarbamoyl)benzoate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols can replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
Chemistry:
Catalysis: Methyl 2-(dimethylcarbamoyl)benzoate is used as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Biological Studies: It is used in studies to understand the interaction of carbamoyl groups with biological molecules.
Industry:
Pesticides: this compound is explored for its potential use as an insecticide or herbicide due to its chemical stability and reactivity.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which methyl 2-(dimethylcarbamoyl)benzoate exerts its effects involves the interaction of the carbamoyl group with various molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its potential use as a pharmaceutical agent or pesticide.
Comparison with Similar Compounds
Methyl benzoate: Similar ester structure but lacks the carbamoyl group.
Dimethylcarbamoyl chloride: Contains the carbamoyl group but lacks the ester functionality.
2-(Dimethylcarbamoyl)benzoic acid: The acid form of the compound.
Uniqueness: Methyl 2-(dimethylcarbamoyl)benzoate is unique due to the presence of both the ester and carbamoyl functional groups
Properties
IUPAC Name |
methyl 2-(dimethylcarbamoyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12(2)10(13)8-6-4-5-7-9(8)11(14)15-3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPZFXYWMRWNHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181156 | |
Record name | Phthalamic acid, N,N-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26593-43-1 | |
Record name | Phthalamic acid, N,N-dimethyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026593431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phthalamic acid, N,N-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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